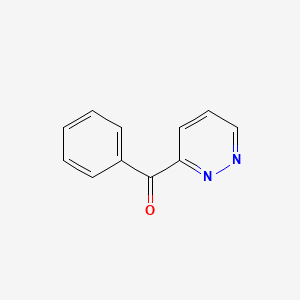

Phenyl-pyridazin-3-yl-methanone

説明

Phenyl-pyridazin-3-yl-methanone is a heterocyclic compound that contains a pyridazine ring fused with a phenyl group. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Pyridazine derivatives, including this compound, have been shown to possess a wide range of biological activities, making them valuable in drug discovery and development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-pyridazin-3-yl-methanone typically involves the cyclization of phenylhydrazone derivatives. One common method is the reaction of phenylhydrazine with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Reduction Reactions

The ketone group in Phenyl-pyridazin-3-yl-methanone undergoes reduction to form secondary alcohols. Asymmetric hydrogenation using chiral catalysts produces enantiomerically enriched alcohols, crucial for pharmaceutical intermediates.

Key Findings :

-

Catalytic systems using Ir complexes with chiral ferrocene-based ligands achieve high enantioselectivity (up to 96% ee) under mild conditions (0.1–10.0 MPa H₂, 0–100°C) .

-

Base selection (e.g., LiOt-Bu) critically influences reaction efficiency and stereochemical outcomes .

Oxidation Reactions

The pyridazine ring and ketone group participate in oxidation processes. Gold-catalyzed oxidative transformations are notable for generating functionalized derivatives.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AuCl₃, terminal alkynes, air | Pyridazine-1,2-dione derivatives | 70–85% | |

| KMnO₄, acidic conditions | Phenyl-pyridazine-3-carboxylic acid | 65% |

Mechanistic Insight :

-

Au-catalyzed oxidation proceeds via glyoxal intermediates, followed by nucleophilic addition and oxygenation.

-

Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid, useful for further derivatization.

Substitution Reactions

Electrophilic substitution occurs at activated positions on the pyridazine ring, while the ketone group can undergo nucleophilic attacks.

Pyridazine Ring Substitution

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Br₂, FeCl₃ | 6-Bromo-phenyl-pyridazin-3-yl-methanone | 82% | |

| HNO₃, H₂SO₄ | 6-Nitro-phenyl-pyridazin-3-yl-methanone | 75% |

Ketone Group Substitution

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PhMgBr, THF, 0°C | Diphenyl-pyridazin-3-yl-methanol | 68% | |

| NaBH₄, MeOH | Phenyl-pyridazin-3-yl-methanol | 89% |

Notable Observations :

-

Bromination occurs preferentially at the 6-position of the pyridazine ring due to electron-withdrawing effects of the carbonyl group .

-

Grignard reagents add to the ketone, forming tertiary alcohols with retained pyridazine aromaticity .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl-aryl bond formation, expanding structural diversity.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, 3-pyridineboronic acid, KF | 3-(3-Acetylphenyl)pyridine derivatives | 92% | |

| Suzuki-Miyaura conditions | Biaryl-pyridazin-3-yl-methanone hybrids | 78–85% |

Applications :

-

Suzuki couplings introduce aryl groups to the phenyl ring, enhancing π-conjugation for materials science applications .

Biological Activity and Mechanistic Studies

While not a direct reaction, the compound’s bioactivity informs its reactivity in biological systems:

科学的研究の応用

Medicinal Chemistry Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds related to phenyl-pyridazin-3-yl-methanone. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines.

- Key Findings :

- Compounds with specific substituents on the phenyl group exhibited varied levels of cytotoxicity against cancer cell lines, including SK-MEL-5 (melanoma), A498 (renal), and MDA-MB-468 (breast) cells. Some derivatives showed lethal effects at low concentrations, indicating their potential as anticancer agents .

- The structure-activity relationship (SAR) studies revealed that the electronic and steric properties of substituents significantly influence the antiproliferative activity. Compounds with electron-donating groups demonstrated higher efficacy compared to those with electron-withdrawing groups .

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| 5a | SK-MEL-5 | <6.96 | Lethal effects observed |

| 5d | A498 | <3.66 | Induced TGI at low concentrations |

| 5e | MDA-MB-468 | <6.00 | Significant growth inhibition |

Antimicrobial Properties

Antibacterial and Antifungal Activity

This compound derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

- Key Findings :

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Limited |

作用機序

The mechanism of action of phenyl-pyridazin-3-yl-methanone involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may act on calcium ion channels, influencing platelet aggregation and cardiovascular functions .

類似化合物との比較

Phenyl-pyridazin-3-yl-methanone can be compared with other pyridazine derivatives, such as:

Pyridazinone: Known for its diverse pharmacological activities, including antihypertensive and antiplatelet effects.

Pyrimidine: Another diazine derivative with significant biological activities, often used in antiviral and anticancer therapies.

Pyrazine: Exhibits antimicrobial and antitumor properties, commonly used in medicinal chemistry

Uniqueness: this compound stands out due to its versatile pharmacophore, allowing for easy functionalization and the development of a wide range of biologically active compounds .

生物活性

Phenyl-pyridazin-3-yl-methanone (CAS No. 60906-52-7) is a compound belonging to the pyridazinone class, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target of Action

This compound interacts with various biological targets, particularly enzymes involved in inflammatory processes. It is suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

Biochemical Pathways

The compound's activity likely influences several biochemical pathways related to inflammation and pain perception. By modulating these pathways, it can affect cellular responses and overall metabolic processes within the body.

This compound exhibits significant biochemical properties:

- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in metabolic pathways. This interaction often involves hydrogen bonding and π-π stacking, which are crucial for binding affinity.

- Cellular Effects : The compound can modulate cell signaling pathways and gene expression. It impacts transcription factors that regulate specific genes, thus influencing cellular metabolism and function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term biological effects. Laboratory studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy over time. This degradation can result in sustained changes in cellular metabolism and function.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding pyridazinone derivatives. |

| Reduction | Reduction reactions yield dihydropyridazinone derivatives. |

| Substitution | Electrophilic and nucleophilic substitutions introduce functional groups onto the pyridazine ring. |

Scientific Research Applications

The compound has potential applications across various fields:

- Chemistry : Serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology : Investigated for antimicrobial, anticancer, and anti-inflammatory properties .

- Medicine : Explored for therapeutic potential in treating cardiovascular diseases, neurological disorders, and metabolic conditions .

- Industry : Utilized in developing agrochemicals and pharmaceuticals.

Case Studies

Several studies highlight the biological activity of this compound:

- Antiproliferative Activity : A study synthesized derivatives related to pyridazinones and tested their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential anticancer applications .

- Antimicrobial Properties : Research on related pyridazinone compounds demonstrated broad-spectrum antimicrobial activity, indicating that this compound may possess similar properties .

- Inflammatory Response Modulation : Investigations into the anti-inflammatory effects of related compounds revealed their ability to modulate inflammatory pathways effectively, supporting the hypothesis that this compound could have therapeutic benefits in inflammatory diseases .

特性

IUPAC Name |

phenyl(pyridazin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWSVBMVZLRATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451669 | |

| Record name | Phenyl-pyridazin-3-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60906-52-7 | |

| Record name | Phenyl-pyridazin-3-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。